4-[Methyl(propanoyl)amino]phenyl propanoate 4-[Methyl(propanoyl)amino]phenyl propanoate
Brand Name: Vulcanchem
CAS No.: 102035-81-4
VCID: VC18855429
InChI: InChI=1S/C13H17NO3/c1-4-12(15)14(3)10-6-8-11(9-7-10)17-13(16)5-2/h6-9H,4-5H2,1-3H3
SMILES:
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol

4-[Methyl(propanoyl)amino]phenyl propanoate

CAS No.: 102035-81-4

Cat. No.: VC18855429

Molecular Formula: C13H17NO3

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

4-[Methyl(propanoyl)amino]phenyl propanoate - 102035-81-4

Specification

CAS No. 102035-81-4
Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
IUPAC Name [4-[methyl(propanoyl)amino]phenyl] propanoate
Standard InChI InChI=1S/C13H17NO3/c1-4-12(15)14(3)10-6-8-11(9-7-10)17-13(16)5-2/h6-9H,4-5H2,1-3H3
Standard InChI Key FWCCFCIAVHPZIQ-UHFFFAOYSA-N
Canonical SMILES CCC(=O)N(C)C1=CC=C(C=C1)OC(=O)CC

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

The compound’s molecular formula is C₁₃H₁₇NO₃, with a molecular weight of 235.279 g/mol . Key structural elements include:

  • A phenyl ring substituted at the para position.

  • A propanoate ester (–OCOCH₂CH₃) group.

  • An N-methylpropanamide (–NH(COCH₂CH₃)CH₃) substituent.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number102035-81-4
Molecular FormulaC₁₃H₁₇NO₃
Molecular Weight235.279 g/mol
LogP (Partition Coeff.)2.3748
Polar Surface Area46.61 Ų
Exact Mass235.121 g/mol

Synthesis and Reaction Pathways

Synthetic Strategies

The compound is likely synthesized via acylation of a primary amine intermediate, such as methyl 3-(4-aminophenyl)propanoate (CAS 35418-07-6) .

Step 1: Preparation of Methyl 3-(4-Aminophenyl)propanoate

Step 2: Acylation with Propanoyl Chloride

  • Reagents: Propanoyl chloride, base (e.g., triethylamine).

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
1H₂, Pd/C (5%), MeOH, 30 min91%
2Propanoyl chloride, Et₃N, CH₂Cl₂, RT~80%*

*Theorized based on similar acylation reactions.

Side Reactions and Purification

  • Challenges: Over-acylation or O-acylation of the ester group.

  • Mitigation: Use of mild bases (e.g., pyridine) and controlled stoichiometry .

Physicochemical and Functional Properties

Solubility and Stability

  • Solubility: Predominantly soluble in organic solvents (e.g., ethyl acetate, DCM) due to LogP > 2 .

  • Hydrolysis: Susceptible to base-catalyzed ester hydrolysis; stable under dry, neutral conditions .

Reactivity

  • Ester Group: Participates in transesterification and nucleophilic acyl substitution.

  • Amide Group: Resistant to hydrolysis under physiological conditions, making it suitable for prodrug applications .

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